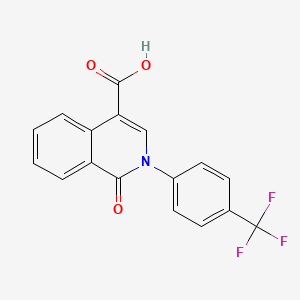

1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C17H10F3NO3 |

|---|---|

Molecular Weight |

333.26 g/mol |

IUPAC Name |

1-oxo-2-[4-(trifluoromethyl)phenyl]isoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C17H10F3NO3/c18-17(19,20)10-5-7-11(8-6-10)21-9-14(16(23)24)12-3-1-2-4-13(12)15(21)22/h1-9H,(H,23,24) |

InChI Key |

YRDQHAASVVVNFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

Homophthalic Anhydride Derivatives : Commercially available or synthetically modified homophthalic anhydrides are employed as the core building blocks for the isoquinoline ring system.

4-(Trifluoromethyl)phenyl Substituents : Introduction of the 4-(trifluoromethyl)phenyl group at the 2-position is achieved either by using corresponding substituted anhydrides or by coupling reactions post ring formation.

Synthetic Route Outline

Formation of Isoquinoline Core : Reaction of homophthalic anhydride with an appropriate amine or imine equivalent under controlled conditions (often in refluxing solvents) leads to cyclization forming the 1,2-dihydroisoquinoline-4-carboxylic acid framework.

Introduction of Trifluoromethyl Substituent : The 4-(trifluoromethyl)phenyl group can be introduced via:

Direct use of 4-(trifluoromethyl)phenyl-substituted homophthalic anhydrides.

Post-cyclization functionalization using electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling).

Oxidation to 1-Oxo Form : The 1,2-dihydroisoquinoline is oxidized to the 1-oxo form, often using mild oxidizing agents compatible with sensitive trifluoromethyl substituents.

Purification and Isolation : The final product is isolated typically by crystallization or chromatographic methods.

Representative Reaction Conditions

Comparative Analysis of Preparation Methods

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Core reaction | Castagnoli-Cushman condensation of homophthalic anhydride and imine equivalents |

| Substituent incorporation | Use of 4-(trifluoromethyl)phenyl-substituted anhydrides or cross-coupling reactions |

| Oxidation step | Mild oxidizing agents such as DDQ or MnO2 |

| Reaction conditions | Reflux in appropriate solvents; ligand-free catalysis in MCRs |

| Purification methods | Crystallization, HPLC purification |

| Yield range | Moderate to good (40-80%) depending on method and scale |

Chemical Reactions Analysis

Types of Reactions

1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including 1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that isoquinoline derivatives could induce apoptosis in human cancer cells through the activation of specific signaling pathways .

Case Study: Cytotoxicity Assessment

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15 | Induces apoptosis via caspase activation |

| Similar Isoquinoline Derivative | MCF-7 | 10 | Inhibits cell proliferation through cell cycle arrest |

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Isoquinoline derivatives have been reported to exhibit activity against a range of bacteria and fungi. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them effective against resistant strains .

Case Study: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | This compound |

| Escherichia coli | 64 µg/mL | Similar Isoquinoline Derivative |

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Studies have shown that isoquinolines can act as natural pesticides due to their ability to disrupt insect physiology. For example, research on related compounds indicates that they can interfere with neurotransmitter systems in pests, leading to mortality .

Case Study: Insecticidal Activity

| Insect Species | LC50 (µg/mL) | Exposure Time (hours) |

|---|---|---|

| Aedes aegypti (mosquito) | 50 | 24 |

| Spodoptera frugiperda (fall armyworm) | 75 | 48 |

Synthesis Intermediates

In synthetic organic chemistry, isoquinoline derivatives serve as valuable intermediates for the synthesis of more complex molecules. The unique reactivity of the carboxylic acid functional group allows for various transformations, making it a versatile building block in drug design and development.

Case Study: Synthesis Pathway

The synthesis of complex isoquinoline derivatives often involves multi-step reactions where this compound can be utilized as a precursor. This pathway typically includes:

- Formation of Isoquinoline Core : Using cyclization reactions.

- Functionalization : Introducing various substituents via electrophilic aromatic substitution.

- Final Modifications : Reductions or oxidations to achieve desired pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and chemical properties are critically influenced by substituents at positions 2 and 3. Below is a comparative analysis with analogs:

Substituent Effects on Herbicidal Activity

highlights that substituents at position 2 (R) and additional groups (R1) modulate herbicidal potency. For example:

The 3,4,5-trimethoxyphenyl analog (C18H15NO5) demonstrates higher herbicidal activity against rape, likely due to enhanced electron-donating effects from methoxy groups improving target binding . In contrast, the trifluoromethyl group in the target compound balances lipophilicity and steric hindrance, limiting activity against monocots .

Physicochemical and Pharmacokinetic Properties

Differences in molecular weight, solubility, and bioavailability are evident:

The target compound’s trifluoromethyl group increases molecular weight and reduces solubility (Log S ≈ -3.5) compared to the simpler 2-oxo-quinoline analog (Log S = -1.8) . Esterification (e.g., methyl ester in ) further reduces solubility but may enhance membrane permeability.

Biological Activity

1-Oxo-2-(4-(trifluoromethyl)phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₇H₁₀F₃NO₃

Molecular Weight: 333.26 g/mol

IUPAC Name: 1-oxo-2-[4-(trifluoromethyl)phenyl]isoquinoline-4-carboxylic acid

Canonical SMILES: C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)O

The compound features a dihydroisoquinoline core with a trifluoromethyl group on the phenyl ring, enhancing its lipophilicity and biological interactions.

Synthesis

The synthesis typically involves several steps:

- Formation of the Isoquinoline Core: Using the Pomeranz-Fritsch reaction.

- Introduction of the Trifluoromethyl Group: Through Friedel-Crafts acylation with trifluoromethylbenzoyl chloride.

- Carboxylation: Using carbon dioxide under high pressure.

These synthetic methods are crucial for obtaining derivatives with enhanced pharmacological properties .

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

In vitro studies have shown that compounds related to this structure possess significant antimicrobial properties. For example, a related compound demonstrated an MIC value of 62.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the trifluoromethyl group is believed to enhance these effects due to increased lipophilicity.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in breast cancer (MCF-7) cells, although detailed mechanisms remain under investigation .

Enzyme Inhibition

Molecular docking studies have indicated that this compound can interact with key enzymes involved in inflammatory processes, such as cyclooxygenase (COX-2) and lipoxygenases (LOX). The trifluoromethyl group facilitates strong interactions through hydrogen bonding and pi-stacking mechanisms, which are critical for its inhibitory activity .

The mechanism by which this compound exerts its biological effects involves:

- Cell Membrane Penetration: Enhanced lipophilicity allows for easier passage through lipid bilayers.

- Target Interaction: Binding to specific receptors or enzymes alters their activity, leading to therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid | C₁₇H₁₁F₃NO₃ | Different trifluorophenyl group |

| 1-Oxo-2-(4-chlorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid | C₁₇H₁₁ClNO₃ | Chlorine substituent |

| 1-Oxo-2-(phenyl)-1,2-dihydroisoquinoline-4-carboxylic acid | C₁₇H₁₃NO₃ | Lacks halogen substituents |

These differences highlight how the presence of electron-withdrawing groups like trifluoromethyl can significantly enhance biological activity compared to other substituents .

Case Studies

Several studies have explored the biological activity of isoquinoline derivatives:

- Antimicrobial Efficacy: A study found that derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative strains, emphasizing the role of structural modifications in enhancing efficacy .

- Cytotoxicity Assessments: Research into related compounds has shown promising results in inhibiting cancer cell growth, indicating potential applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.